molecular formula C16H18 B13805464 2-(1-Phenylethyl)-p-xylene CAS No. 6165-51-1

2-(1-Phenylethyl)-p-xylene

Cat. No.: B13805464
CAS No.: 6165-51-1
M. Wt: 210.31 g/mol
InChI Key: FRAOOIFTSMORED-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-p-xylene is an organic compound with the molecular formula C16H18 It is a derivative of xylene, where the methyl groups are substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-p-xylene typically involves the Friedel-Crafts alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

p-xylene+1-phenylethyl chlorideAlCl3This compound\text{p-xylene} + \text{1-phenylethyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} p-xylene+1-phenylethyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)-p-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1-Phenylethyl)-p-xylene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-p-xylene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A compound with a similar phenylethyl group but different functional properties.

    p-Xylene: The parent compound of 2-(1-Phenylethyl)-p-xylene, with two methyl groups on the aromatic ring.

    1-Phenylethyl chloride: A precursor used in the synthesis of this compound.

Properties

CAS No.

6165-51-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,4-dimethyl-2-(1-phenylethyl)benzene

InChI

InChI=1S/C16H18/c1-12-9-10-13(2)16(11-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3

InChI Key

FRAOOIFTSMORED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2

Origin of Product

United States

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